molecular formula C11H13N5O B11721450 5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Cat. No.: B11721450
M. Wt: 231.25 g/mol
InChI Key: IGNRHYILKYOKJJ-UHFFFAOYSA-N
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Description

5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is a compound belonging to the class of 1,2,3-triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their broad range of biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. The reaction proceeds with high regioselectivity and yields the desired triazole product.

Industrial Production Methods

Industrial production of 1,2,3-triazoles, including 5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide, often involves continuous flow synthesis techniques . These methods allow for the efficient and scalable production of triazoles with high purity and yield. The use of flow reactors enables precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and hydroxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

IUPAC Name

5-ethyl-N'-hydroxy-1-phenyltriazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-9-10(11(12)14-17)13-15-16(9)8-6-4-3-5-7-8/h3-7,17H,2H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNRHYILKYOKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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